{[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(methyl)amine
Description
{[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(methyl)amine (CAS: 1505277-91-7) is a brominated aromatic amine derivative with the molecular formula C₁₁H₁₆BrNO and a molecular weight of 258.17 g/mol . The compound features a 2-bromo-5-isopropoxy-substituted benzene ring, with a methylamine group attached to the benzyl position. This compound is primarily used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C11H16BrNO |
|---|---|
Molecular Weight |
258.15 g/mol |
IUPAC Name |
1-(2-bromo-5-propan-2-yloxyphenyl)-N-methylmethanamine |
InChI |
InChI=1S/C11H16BrNO/c1-8(2)14-10-4-5-11(12)9(6-10)7-13-3/h4-6,8,13H,7H2,1-3H3 |
InChI Key |
HAWXABNDEHCQEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)Br)CNC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(methyl)amine typically involves multiple steps
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
{[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce dehalogenated derivatives.
Scientific Research Applications
{[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(methyl)amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(methyl)amine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the propan-2-yloxy group play crucial roles in binding to these targets, while the methylamine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares {[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(methyl)amine with three analogs:
{[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(ethyl)amine (CAS: 1524749-55-0)
1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-pyrrolidine hydrochloride (CAS: 1394291-33-8)
2-(5-Bromopyrimidin-2-yl)ethylamine (CAS: 1216240-73-1)
Table 1: Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity | Physical State |
|---|---|---|---|---|---|
| {[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(methyl)amine | C₁₁H₁₆BrNO | 258.17 | Br, OCH(CH₃)₂, CH₃NHCH₂ | 95% | Solid |
| {[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(ethyl)amine | C₁₂H₁₈BrNO | 284.20 | Br, OCH(CH₃)₂, CH₃CH₂NHCH₂ | 95% | Solid |
| 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-pyrrolidine hydrochloride | C₁₂H₁₄BrF₃N₂ | 345.16 | Br, CF₃, pyrrolidine ring, HCl salt | 99% | Crystalline |
| 2-(5-Bromopyrimidin-2-yl)ethylamine | C₇H₁₀BrN₃ | 216.08 | Br, pyrimidine ring, CH₃NHCH₂CH₂ | 95% | Liquid |
Structural and Electronic Comparisons
Substituent Effects :
- The ethylamine analog (CAS: 1524749-55-0) replaces the methyl group with an ethyl chain, increasing hydrophobicity and steric bulk. This may enhance membrane permeability but reduce solubility in polar solvents .
- The pyrrolidine hydrochloride derivative (CAS: 1394291-33-8) introduces a cyclic amine and a trifluoromethyl group. The CF₃ group enhances metabolic stability, while the pyrrolidine ring improves binding to targets like kinases or G-protein-coupled receptors (GPCRs) .
- The pyrimidine-containing analog (CAS: 1216240-73-1) replaces the benzene ring with a pyrimidine heterocycle, altering electronic properties and enabling π-stacking interactions in drug-receptor binding .
- Synthetic Accessibility: The target compound and its ethyl analog are synthesized via nucleophilic substitution or reductive amination of 2-bromo-5-isopropoxybenzaldehyde precursors . The pyrrolidine derivative requires palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for trifluoromethyl group installation, followed by cyclization . The pyrimidine analog is synthesized via Mitsunobu reactions or direct alkylation of pyrimidine intermediates .
Pharmacological and Biochemical Comparisons
- Target Affinity: The target compound’s bromine atom may act as a hydrogen-bond acceptor, while the isopropoxy group provides steric shielding. This combination is favorable for binding to serotonin or dopamine receptors . The pyrimidine analog’s heterocyclic core is common in kinase inhibitors (e.g., EGFR or JAK inhibitors), suggesting utility in anticancer therapies .
- Metabolic Stability: Methyl and ethyl amines are prone to oxidative deamination by monoamine oxidases (MAOs), whereas pyrrolidine rings resist enzymatic degradation due to conformational rigidity .
Biological Activity
Introduction
The compound {[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(methyl)amine is a complex organic molecule characterized by its unique structural features, including a brominated phenyl group, an alkoxy substituent, and a methylamine moiety. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structural formula of {[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(methyl)amine can be represented as follows:
Key Features
- Bromine Atom : Located at the 2-position of the phenyl ring, which may enhance biological activity through specific interactions with biological targets.
- Alkoxy Group : The propan-2-yloxy group at the 5-position increases solubility and may influence the compound's pharmacokinetics.
- Amine Functionality : The presence of the methylamine moiety is crucial for its biological interactions, particularly in neurotransmission and enzyme regulation.
Pharmacological Potential
Compounds containing amine functional groups often exhibit significant biological activities. Specifically, {[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(methyl)amine has shown potential in various therapeutic areas:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against certain bacterial strains.
- Anticancer Properties : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. The unique structure of this compound may confer distinct antitumor activities.
The mechanisms by which {[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(methyl)amine exerts its biological effects are still under investigation. However, potential pathways include:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Interaction : The amine group may facilitate binding to neurotransmitter receptors, influencing physiological processes.
Case Studies and Experimental Data
Recent studies have focused on the synthesis and biological evaluation of derivatives related to {[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(methyl)amine . Notable findings include:
-
Cytotoxicity Assays : In vitro studies assessed the cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer), Caco-2 (colon adenocarcinoma), and others. Results indicated varying degrees of cytotoxicity with IC50 values ranging from 10 µM to 30 µM.
Cell Line IC50 (µM) HeLa 15 Caco-2 25 MCF-7 20 - Antimicrobial Testing : The compound was tested against several bacterial strains, showing notable inhibition zones in disk diffusion assays.
- Structure-Activity Relationship (SAR) : Studies have suggested that modifications to the alkoxy or amine groups can significantly alter biological activity, emphasizing the importance of structural optimization in drug design.
Comparative Analysis
A comparative analysis was conducted with structurally similar compounds to highlight unique biological activities:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| {[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(methyl)amine | Brominated phenyl with alkoxy and amine groups | Potential antimicrobial |
| N,N-dimethyl-aniline | Simple amine structure | Used in dyes |
| 4-bromophenol | Brominated phenol without amine | Antimicrobial |
| 4-(isopropoxy)aniline | Alkoxy-substituted aniline | Varies by substitution |
This table illustrates the unique combination of bromination and alkoxy substitution alongside an amine functionality in {[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(methyl)amine , which may confer distinct biological activities not found in its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
